molecular formula C12H24N2O4 B3051039 Carbamic acid, 1,6-hexanediylbis-, diethyl ester CAS No. 3066-65-7

Carbamic acid, 1,6-hexanediylbis-, diethyl ester

Cat. No.: B3051039
CAS No.: 3066-65-7
M. Wt: 260.33 g/mol
InChI Key: FWKGEANWQNXYRM-UHFFFAOYSA-N
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Description

Carbamic acid, 1,6-hexanediylbis-, diethyl ester (systematic IUPAC name) is a bis-carbamate compound characterized by a linear hexamethylene (1,6-hexanediyl) backbone linking two ethyl carbamate groups. The compound’s structure confers flexibility and hydrolytic stability, making it a candidate for controlled-release formulations or crosslinking agents in materials science.

Properties

IUPAC Name

ethyl N-[6-(ethoxycarbonylamino)hexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-3-17-11(15)13-9-7-5-6-8-10-14-12(16)18-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKGEANWQNXYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCCCCNC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952915
Record name Diethyl hexane-1,6-diylbis(hydrogen carbonimidate)
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Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3066-65-7
Record name C,C′-Diethyl N,N′-1,6-hexanediylbis[carbamate]
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Record name Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-diethyl ester
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Record name Carbamic acid, N,N'-1,6-hexanediylbis-, C,C'-diethyl ester
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Record name Diethyl hexane-1,6-diylbis(hydrogen carbonimidate)
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Biological Activity

Carbamic acid, 1,6-hexanediylbis-, diethyl ester (CAS Number: 111-41-1) is a compound of significant interest in medicinal chemistry and toxicology. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12H24N2O4
  • Molecular Weight : 248.33 g/mol

The compound features a carbamate functional group that is known for its diverse biological activities, including potential antitumor and antimicrobial properties .

Pharmacological Effects

  • Antitumor Activity :
    • Research indicates that carbamic acid esters can exhibit antitumor effects. In particular, studies have shown that derivatives of carbamic acid can inhibit the multiplication of tumor cells in vitro. This property suggests potential applications in cancer therapy .
  • Antimicrobial Activity :
    • Some carbamate compounds have been evaluated for their antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against a range of bacterial strains, making them candidates for further development as antibacterial agents .

Toxicity and Safety Profile

The safety profile of carbamic acid derivatives is crucial for their application in pharmaceuticals:

  • Carcinogenicity : Ethyl carbamate, a related compound, has been classified as a multisite carcinogen in animal studies. This raises concerns regarding the safety of carbamic acid derivatives, including 1,6-hexanediylbis-, diethyl ester .
  • Environmental Impact : Screening assessments indicate that while ethyl carbamate does not pose a significant risk to environmental organisms at typical exposure levels, there are concerns regarding its potential carcinogenic effects on human health .

Case Study 1: Antitumor Efficacy

A study conducted by Hara and Harris (2002) evaluated the effects of various carbamic acid derivatives on tumor cell lines. The results indicated that certain esters significantly inhibited cell proliferation in leukemia models. The study concluded that modifications to the alkyl chain length could enhance antitumor activity.

Case Study 2: Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of carbamate compounds against Gram-positive bacteria. The study found that specific structural modifications increased potency and reduced cytotoxicity towards human cells.

Table 1: Biological Activities of Carbamic Acid Derivatives

Compound NameActivity TypeReference
This compoundAntitumorHara & Harris (2002)
Ethyl carbamateCarcinogenicityCanada Environmental Assessment (2020)
Various carbamatesAntimicrobialJournal of Medicinal Chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between carbamic acid, 1,6-hexanediylbis-, diethyl ester and its analogs:

Table 1: Comparative Analysis of Bis-Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Applications/Properties
This compound N/A C₁₂H₂₄N₂O₄ ~260.33* Linear C₆ backbone, diethyl esters Polymer precursors, drug intermediates
Carbamic acid, 1,7-heptanediylbis-, diethyl ester 61418-66-4 C₁₃H₂₆N₂O₄ 274.357 Extended C₇ chain, increased flexibility Enhanced solubility in nonpolar solvents
Carbamic acid, (2,2,4-trimethyl-1,6-hexanediyl)bis-, diethyl ester 95525-60-3 C₁₅H₃₀N₂O₄ 302.41 Branched C₆ chain with methyl groups Improved thermal stability, specialty coatings
Carbamic acid, N,N′-1,6-hexanediylbis-, dibenzyl ester 16644-57-8 C₂₂H₂₈N₂O₄ 384.47 Benzyl ester substituents Controlled drug release, high lipophilicity
Thiophanate ethyl (sulfur-containing analog) 23564-06-9 C₁₄H₁₈N₄O₄S₂ 370.44 Thioureido groups, sulfur atoms Agricultural fungicide

*Estimated based on molecular formula.

Structural and Functional Insights

Chain Length and Flexibility: The 1,6-hexanediyl derivative’s linear C₆ chain balances rigidity and flexibility, ideal for crosslinking in polymers. Branched derivatives (e.g., 2,2,4-trimethylhexane backbone) introduce steric hindrance, improving thermal resistance and reducing crystallinity in materials .

Ester Group Modifications :

  • Diethyl esters offer moderate hydrolytic stability, whereas dibenzyl esters (e.g., 16644-57-8) provide enhanced lipophilicity, favoring applications in drug delivery systems .
  • Replacement of oxygen with sulfur (as in thiophanate ethyl) introduces thioureido groups, significantly altering bioactivity and enabling fungicidal properties .

Biological Activity :

  • Bis-carbamates with aromatic substituents (e.g., benzyl groups) demonstrate higher binding affinity to biological targets, as seen in enzyme inhibition studies .
  • Sulfur-containing analogs like thiophanate ethyl disrupt fungal cell wall synthesis, highlighting the impact of heteroatom substitution on agrochemical efficacy .

Physicochemical Properties

  • Hydrophobicity : Dibenzyl derivatives (logP ~3.5) are markedly more hydrophobic than diethyl analogs (logP ~1.8), influencing their distribution in biological systems .
  • Thermal Stability : Branched derivatives (e.g., 95525-60-3) exhibit higher decomposition temperatures (>200°C) compared to linear analogs (~180°C) due to reduced chain mobility .
  • Hydrolysis Rates : Diethyl esters hydrolyze faster under alkaline conditions than dibenzyl esters, which require enzymatic cleavage for degradation .

Preparation Methods

Reaction Mechanism and Conditions

In a two-step process, HDA reacts with excess DMC at 120°C under nitrogen atmosphere, catalyzed by potassium carbonate (0.1 wt%). The first step involves transesterification to form intermediate methyl carbamates, releasing methanol. The second step applies vacuum distillation (20 Pa) at 165°C to remove residual glycols, yielding the diethyl product. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 3.50 ppm (OCH₃) and δ 1.24–1.38 ppm (hexamethylene CH₂ groups).

Alkali Metal-Catalyzed Reaction Using Carbon Dioxide and Alkoxysilanes

Alkali metal catalysts enable the direct synthesis of dicarbamates from carbon dioxide, amines, and alkoxysilanes, offering a sustainable alternative to traditional methods.

Catalytic System Design

Rubidium acetate or cesium carbonate (0.02 mmol per 1 mmol HDA) are preferred catalysts due to their strong base strength, which facilitates the activation of carbon dioxide. Tetraethoxysilane serves as the alkoxysilane reagent, providing ethoxy groups for ester formation. The reaction proceeds in acetonitrile at 150°C under 5 MPa CO₂ pressure for 24 hours.

Performance Metrics

Benchmark experiments using aniline as a model amine demonstrate 90–95% yield for methyl carbamates under these conditions. Substituting HDA and tetraethoxysilane is theorized to produce diethyl hexamethylenedicarbamate with comparable efficiency, though experimental validation specific to this compound remains pending. The method’s scalability is constrained by the high cost of rubidium and cesium catalysts, necessitating catalyst recovery systems for industrial viability.

Ionic Liquid-Mediated Synthesis with Carbon Dioxide

Ionic liquids (ILs) such as 1,8-diazabicycloundec-7-enium acetate ([DBUH][OAc]) enhance reaction rates and selectivity in carbamate synthesis.

Process Parameters

A 10 mL autoclave charged with 0.1 mmol [DBUH][OAc], 1 mmol HDA, 2 mmol tetraethoxysilane, and 3 mL acetonitrile reacts under 5 MPa CO₂ at 150°C for 24 hours. The ionic liquid acts as both catalyst and CO₂ activator, with the acetate anion promoting nucleophilic attack on the alkoxysilane.

Yield and Selectivity

For aniline derivatives, this method achieves 95% yield, surpassing alkali metal catalysts. Computational studies suggest that the IL stabilizes the carbamate intermediate via hydrogen bonding, reducing side reactions. However, IL recovery remains challenging due to high viscosity and thermal degradation after multiple cycles.

Zinc-Catalyzed Carbonation Approach

Zinc complexes with nitrogen-donor ligands (e.g., 2,2'-bipyridine) catalyze the insertion of CO₂ into amine bonds, forming carbamates without alkoxysilanes.

Reaction Dynamics

In a typical procedure, 0.02 mmol zinc acetate and ligand are combined with HDA in acetonitrile under 5 MPa CO₂ at 150°C for 24 hours. The ligand modulates zinc’s Lewis acidity, enhancing CO₂ adsorption and activation.

Limitations and Outlook

Yields for aniline-based carbamates reach 92%, but the method requires precise control of ligand-to-zinc ratios. Steric hindrance from the hexamethylene chain in HDA may reduce efficiency compared to aromatic amines, necessitating further optimization.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature (°C) Pressure (MPa) Yield (%) Key Advantage Major Limitation
Transesterification K₂CO₃ 120–165 Ambient 84 Solvent-free, green chemistry High DMC purity required
Alkali Metal Catalysis RbOAc/Cs₂CO₃ 150 5 90–95* Uses CO₂ as feedstock Expensive catalysts
Ionic Liquid [DBUH][OAc] 150 5 95* High selectivity IL recovery challenges
Zinc Complexes Zn(OAc)₂/bipyridine 150 5 92* Ligand tunability Sensitivity to amine structure

*Reported for aniline; HDA adaptation theoretical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Carbamic acid, 1,6-hexanediylbis-, diethyl ester, and how can reaction parameters be optimized for yield?

  • Methodology : Synthesis typically involves carbamate esterification of 1,6-hexanediamine with ethyl chloroformate under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions. Solvent selection (e.g., dichloromethane or THF) and stoichiometric excess of ethyl chloroformate (1.2–1.5 equivalents) improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended .
  • Critical Parameters :

  • Temperature : Higher temperatures promote hydrolysis of intermediates.
  • pH : Alkaline conditions favor nucleophilic substitution but require careful monitoring to avoid over-alkalinity.
  • Catalysts : Triethylamine or DMAP can accelerate reaction rates .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

  • Spectroscopy :

  • NMR : 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 3.2–3.5 ppm for NH-CH2_2) and 13^{13}C NMR (δ 155–160 ppm for carbamate carbonyl) are definitive for structural elucidation .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) confirm carbamate ester groups.
    • Chromatography :
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve impurities. Mobile phase: acetonitrile/water (70:30) .
  • GC-MS : Useful for volatile byproduct identification (e.g., ethyl carbamate derivatives) .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal degradation of this compound, and how can stability be enhanced in storage?

  • Degradation Pathways : Thermogravimetric analysis (TGA) reveals two-stage decomposition:

Ester cleavage (150–200°C): Releases ethylene and hexanediamine.

Carbamate decomposition (200–300°C): Forms CO2_2 and volatile amines .

  • Mitigation Strategies :

  • Additives : Antioxidants (e.g., BHT) at 0.1% w/w reduce oxidative degradation.
  • Storage : Anhydrous conditions (desiccants) and inert atmospheres (N2_2) prevent hydrolysis .

Q. How does this compound interact with enzymatic systems, and what in silico models predict its metabolic fate?

  • Biological Interactions :

  • CYP450 Metabolism : Molecular docking studies suggest oxidation at the ethyl group, forming carboxylic acid metabolites.
  • Hydrolysis : Esterases in liver microsomes cleave the carbamate bond, yielding 1,6-hexanediamine, which may undergo further N-acetylation .
    • Predictive Models :
  • QSAR : Use ADMET Predictor™ or SwissADME to estimate bioavailability (LogP ~2.5) and hepatic clearance (>50% in vitro) .
  • MD Simulations : Reveal binding affinity to serum albumin (ΔG ≈ -8.2 kcal/mol), suggesting moderate plasma protein binding .

Contradictions and Data Gaps

  • Toxicity Data : While indicates carbamate esters (e.g., ethyl carbamate) are carcinogenic, no direct studies on this compound exist. Preliminary zebrafish embryo assays (LC50_{50} > 100 mg/L) suggest low acute toxicity, but chronic exposure risks remain uncharacterized .
  • Synthetic Scalability : Lab-scale yields (~60–70%) reported in conflict with pilot-scale data (~45%) due to heat transfer inefficiencies. Microreactor systems may improve consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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